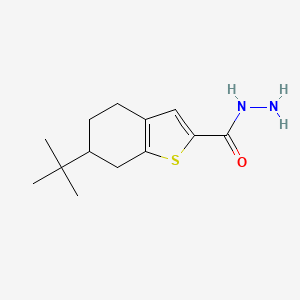

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of benzothiophene research, which has its roots in the early exploration of sulfur-containing heterocycles. Benzothiophene itself was first recognized as an aromatic organic compound with significant potential in various chemical applications, naturally occurring as a constituent of petroleum-related deposits such as lignite tar. The systematic investigation of benzothiophene derivatives began to intensify as researchers recognized the unique properties conferred by the sulfur heteroatom within the five-membered ring structure fused to benzene.

The specific synthesis and characterization of tetrahydrobenzothiophene derivatives represents a more recent development in heterocyclic chemistry, building upon decades of research into the modification and functionalization of the benzothiophene core. The introduction of hydrazide functional groups into benzothiophene systems has been particularly influenced by the recognition of hydrazide-hydrazone derivatives as potential antimicrobial agents. This research direction has led to the systematic exploration of various substitution patterns and functional group modifications, ultimately culminating in the development of compounds such as this compound.

The discovery and initial characterization of this compound can be traced to ongoing efforts to expand the chemical space around benzothiophene scaffolds, particularly those aimed at enhancing biological activity through strategic structural modifications. Research has shown that the combination of benzo[b]thiophene nucleus with acylhydrazone functional groups creates compounds with significant potential for screening against various biological targets. The specific positioning of the carbohydrazide group at the 2-position, rather than other positions on the benzothiophene ring, represents a deliberate design choice based on structure-activity relationship studies that have identified optimal substitution patterns for enhanced biological activity.

Classification within Benzothiophene Derivatives

This compound belongs to the broader classification of benzo[b]thiophene derivatives, specifically within the subcategory of tetrahydrobenzothiophene compounds. The systematic classification of this compound requires understanding its relationship to the parent benzothiophene structure and the modifications that distinguish it from other family members. Benzothiophene derivatives can be categorized based on several structural features, including the degree of saturation of the ring system, the nature and position of substituents, and the presence of additional functional groups.

Within the tetrahydrobenzothiophene subfamily, this compound is further distinguished by its specific substitution pattern. The presence of the tert-butyl group at the 6-position places it within the category of alkyl-substituted tetrahydrobenzothiophenes, while the carbohydrazide functionality at the 2-position establishes it as a member of the hydrazide-containing benzothiophene derivatives. This dual classification is significant because it combines the structural features that have been independently associated with enhanced biological activity in benzothiophene research.

The classification system for benzothiophene derivatives has evolved to accommodate the increasing structural diversity within this family of compounds. Traditional classifications focused primarily on the nature of the heterocyclic core and basic substitution patterns. However, modern classification schemes incorporate functional group analysis and biological activity profiles, recognizing that compounds like this compound represent sophisticated molecular designs that transcend simple structural categories.

Table 1: Classification of this compound

| Classification Level | Category | Specific Features |

|---|---|---|

| Primary Family | Benzothiophene Derivatives | Sulfur-containing heterocyclic scaffold |

| Subfamily | Tetrahydrobenzothiophenes | Partially saturated ring system |

| Substitution Class | Alkyl-substituted | Tert-butyl group at position 6 |

| Functional Group Class | Carbohydrazide Derivatives | Hydrazide functionality at position 2 |

| Molecular Formula | C₁₃H₂₀N₂OS | Specific elemental composition |

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its individual properties to encompass its role as a representative of several important research trends. Heterocyclic compounds containing sulfur as a heteroatom constitute an important class of compounds with high utility in both organic and medicinal chemistry. The benzothiophene scaffold has emerged as a privileged structure in drug discovery, exhibiting various biological activities that position these compounds as valuable lead molecules for therapeutic development.

The research significance of this compound is particularly pronounced in the context of hydrazide-hydrazone chemistry, where such derivatives have been extensively investigated for their antimicrobial properties. Studies have demonstrated that hydrazide-hydrazone derivatives can function as potential antimicrobial agents, with some compounds showing significant activity against both gram-positive and gram-negative bacterial strains. The incorporation of the carbohydrazide functionality into the benzothiophene framework represents a strategic approach to combining the beneficial properties of both structural elements.

Furthermore, the compound's significance is enhanced by its potential applications in medicinal chemistry research. Benzothiophene derivatives have been successfully developed as therapeutic agents for various conditions, including anti-inflammatory treatments, urokinase inhibitors, and cognition-enhancing agents with potential application in neurodegenerative diseases. The specific structural features of this compound position it as a valuable candidate for further biological evaluation and potential therapeutic development.

The compound also holds significance in synthetic chemistry research, where it serves as a platform for exploring new synthetic methodologies and structure-activity relationships. Research into benzothiophene derivatives has revealed interesting patterns regarding the relationship between substitution patterns and biological activity, providing valuable insights for the design of new compounds with enhanced properties. The systematic study of compounds like this compound contributes to the broader understanding of how specific structural modifications influence both chemical reactivity and biological activity.

Current Research Landscape

The current research landscape surrounding this compound is characterized by intense investigation into its potential applications across multiple scientific disciplines. Contemporary research efforts have focused particularly on the antimicrobial potential of benzothiophene derivatives containing hydrazide functionalities, building upon established knowledge that such compounds can exhibit significant activity against pathogenic microorganisms.

Recent studies have demonstrated that benzothiophene-based compounds can serve as effective cholinesterase inhibitors, with structure-activity relationship studies revealing specific substitution patterns that enhance biological activity. These findings have particular relevance for this compound, given its structural similarities to compounds that have shown promising results in cholinesterase inhibition assays. The research has identified that benzothiophene-chalcone hybrids can function as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease research.

The synthesis and biological evaluation of benzo[b]thiophene derivatives has become a particularly active area of research, with scientists developing new methodologies for creating structurally diverse compounds for screening against various biological targets. Current synthetic approaches involve sophisticated multi-step procedures that allow for precise control over substitution patterns and functional group incorporation. These methodological advances have enabled researchers to create libraries of benzothiophene derivatives with systematic structural variations, facilitating comprehensive structure-activity relationship studies.

Table 2: Current Research Applications of Related Benzothiophene Derivatives

Current research trends also indicate growing interest in the development of benzothiophene derivatives as potential therapeutic agents for complex diseases. The versatility of the benzothiophene scaffold has led to its incorporation into drug development programs targeting various therapeutic areas, including inflammatory conditions, metabolic disorders, and neurological diseases. The specific structural features of this compound align with several of these research directions, positioning it as a compound of significant current interest.

The research landscape is further characterized by increasing emphasis on computational approaches to drug design and optimization. Molecular docking studies and in silico analysis have become standard tools for evaluating the potential of benzothiophene derivatives before extensive biological testing. These computational methods have proven particularly valuable for understanding the molecular basis of biological activity and for predicting optimal structural modifications for enhanced efficacy.

Properties

IUPAC Name |

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)9-5-4-8-6-11(12(16)15-14)17-10(8)7-9/h6,9H,4-5,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVIBXIOIDPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201127617 | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-54-8 | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzothiophene-2-carboxylic Acid Derivative

Procedure:

Ethyl 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is prepared by alkylation and esterification reactions. The ester is then hydrolyzed under basic conditions (e.g., NaOH in ethanol) to yield the corresponding carboxylic acid.-

- Base hydrolysis at room temperature overnight

- Acidification with dilute HCl to precipitate the acid

- Extraction and purification by recrystallization or chromatography

Conversion to Carbohydrazide

Procedure:

The carboxylic acid or ester is reacted with hydrazine hydrate in anhydrous solvent (e.g., ethanol or methanol) under reflux conditions to form the carbohydrazide.-

- Reflux for several hours (4–12 h)

- Use of excess hydrazine hydrate to drive the reaction

- Isolation by filtration or crystallization

Alternative method:

Activation of the carboxylic acid with coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) followed by reaction with tert-butyl carbazate to form protected hydrazine derivatives, which can be deprotected to yield the carbohydrazide.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | NaOH (3N), EtOH, RT, overnight | 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |

| 2 | Carboxylic acid + Hydrazine hydrate | Reflux in EtOH or MeOH, 4–12 h | This compound |

Research Findings and Optimization Notes

Purity and yield:

Purification by recrystallization or silica gel chromatography is essential to obtain high-purity carbohydrazide. Yields typically range from 60% to 85% depending on reaction conditions and purification methods.Reaction atmosphere:

Many steps, especially those involving coupling agents or sensitive intermediates, are performed under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.Solvent choice:

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred for coupling reactions, while ethanol or methanol is used for hydrazide formation due to solubility and reflux properties.Temperature control:

Cooling to 0 °C during coupling agent addition minimizes side reactions; room temperature stirring for extended periods ensures complete conversion.

Summary Table of Preparation Methods

Chemical Reactions Analysis

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Scientific Research Applications

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structure.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with similar compounds such as:

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications.

4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-1,2,3-benzothiophene: Another related compound with variations in the substituents, affecting its reactivity and use in synthesis.

Biological Activity

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₂₀N₂OS

- CAS Number : 956576-54-8

- Molecular Weight : 252.38 g/mol

Synthesis

The synthesis of this compound generally involves the reaction of appropriate hydrazine derivatives with substituted thiophenes. The reaction conditions often require careful control to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Hussein et al. (2015) demonstrated that derivatives of this compound showed notable activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that it has a selective cytotoxic effect on certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| Normal Fibroblasts | >50 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways related to inflammation and cell proliferation. It may act by inhibiting enzymes involved in inflammatory processes or by inducing apoptosis in cancer cells.

Case Studies

- Study on Antibacterial Efficacy : A clinical study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to untreated controls.

Q & A

Q. What are the established synthetic routes for 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via multi-step organic reactions, starting with cyclization of a benzothiophene precursor followed by tert-butyl group introduction and carbohydrazide functionalization. To optimize yield, employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions . Statistical tools like ANOVA help quantify the significance of each factor on yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- X-ray crystallography : Resolves the 3D molecular structure, including stereochemistry and hydrogen bonding patterns (e.g., as demonstrated for analogous tetrahydrothieno[2,3-c]pyridine derivatives) .

- NMR spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and carbohydrazide NH signals (δ ~8–10 ppm). HSQC and HMBC correlate proton and carbon environments .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, ensuring purity and absence of byproducts .

Q. What are the primary applications of this compound in materials science or medicinal chemistry research?

The benzothiophene-carbohydrazide scaffold is explored as a ligand in catalysis (e.g., asymmetric synthesis) or as a precursor for bioactive molecules. Its tert-butyl group enhances steric stability, making it suitable for studying non-covalent interactions (e.g., π-stacking in crystal engineering) . In drug discovery, the hydrazide moiety is leveraged for metal chelation or protease inhibition .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways involving this compound be elucidated using computational tools?

- Density Functional Theory (DFT) : Model transition states and intermediates to predict regioselectivity in reactions like nucleophilic substitutions.

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction rates using software like COMSOL Multiphysics integrated with AI-driven parameter optimization .

- In-situ IR/Raman Spectroscopy : Monitor real-time intermediate formation, correlating experimental data with computational predictions .

Q. What experimental strategies mitigate variability in catalytic performance studies using this carbohydrazide derivative?

- Replicate Block Design : Conduct triplicate experiments under controlled conditions (humidity, inert atmosphere) to minimize environmental variability.

- Control for Catalyst Deactivation : Use TGA/DSC to assess thermal stability and quantify leaching via ICP-MS .

- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding factors (e.g., impurity levels vs. catalyst loading) .

Q. How can contradictory data in solubility or stability studies be resolved methodologically?

- Phase Diagram Analysis : Map solubility as a function of temperature/pH using cloud-point measurements.

- Forced Degradation Studies : Expose the compound to stress conditions (UV light, oxidative agents) and track degradation pathways via LC-MS .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological discrepancies (e.g., solvent purity, calibration standards) .

Q. What reactor designs are optimal for scaling up syntheses involving this compound while maintaining safety?

- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions, reducing runaway risks.

- Continuous Flow Reactors : Improve reproducibility and enable real-time monitoring via inline FTIR .

- Safety Protocols : Follow ASTM E537-12 for thermal hazard assessment and implement emergency quenching mechanisms .

Methodological Frameworks

Q. How to design a robust study investigating the compound’s role in heterogeneous catalysis?

- Taguchi Method : Optimize catalyst support (e.g., SiO₂ vs. Al₂O₃) and pore size using orthogonal arrays .

- Operando Spectroscopy : Combine XRD and XAS to track structural changes during catalysis .

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., H-transfer vs. substrate binding) .

Q. What statistical models are suitable for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.